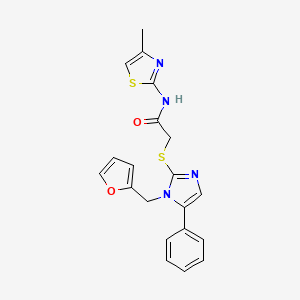

2-((1-(furan-2-ylmethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-((1-(furan-2-ylmethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a complex organic molecule that has been explored for various applications in fields such as medicinal chemistry and pharmaceuticals. It features multiple functional groups that allow it to interact with biological systems in unique ways.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Step 1: : The synthesis starts with the preparation of 1-(furan-2-ylmethyl)-5-phenyl-1H-imidazole by reacting furfural with phenylhydrazine under acidic conditions to form a hydrazone intermediate, which is then cyclized to the imidazole structure.

Step 2: : This intermediate is further functionalized at the 2-position with a thiol group using a thioacetic acid reagent under nucleophilic substitution conditions.

Step 3: : The final step involves coupling the thioacetamide intermediate with 4-methylthiazole-2-amine using a coupling reagent like dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing reaction conditions, such as temperature and solvent choice, to enhance yield and purity. Continuous flow reactors might be employed to maintain consistent reaction parameters and facilitate large-scale synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: : The furan ring can undergo oxidation to yield furanyl epoxides.

Reduction: : The imidazole ring may be reduced under catalytic hydrogenation to yield a saturated imidazoline derivative.

Substitution: : Various substituents can be introduced at different positions of the molecule via nucleophilic or electrophilic substitution.

Common Reagents and Conditions

Oxidation: : m-Chloroperbenzoic acid (m-CPBA) in a nonpolar solvent.

Reduction: : Palladium on carbon (Pd/C) with hydrogen gas.

Substitution: : Use of alkyl halides or acyl chlorides under basic conditions.

Major Products

Oxidized products include furanyl epoxides.

Reduced products include imidazoline derivatives.

Substituted products vary based on the nucleophiles or electrophiles used.

Applications De Recherche Scientifique

Chemistry

Used as a building block for more complex chemical synthesis.

Potential precursor for materials with unique properties.

Biology

Investigated for its potential as an antimicrobial agent.

Studied for interactions with various enzymes and proteins.

Medicine

Examined for potential therapeutic uses, such as anti-inflammatory or anticancer properties.

Industry

Potential use in the development of specialized coatings or polymers.

Explored as a component in advanced drug delivery systems.

Mécanisme D'action

The compound's mechanism of action involves its ability to bind to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate these targets, leading to various biological effects. The presence of multiple functional groups allows it to interact through hydrogen bonding, hydrophobic interactions, and van der Waals forces, modulating biological pathways accordingly.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-((1-(2-thienylmethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

2-((1-(furan-2-ylmethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-ethylthiazol-2-yl)acetamide

2-((1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Uniqueness

This compound stands out due to the specific arrangement of its functional groups, which provides a unique profile of chemical reactivity and biological activity. The combination of the furan, imidazole, and thiazole moieties allows for a diverse range of interactions and applications.

There you go! This should give you a solid foundation for understanding the compound and its relevance in various scientific fields.

Activité Biologique

The compound 2-((1-(furan-2-ylmethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a complex organic molecule characterized by the presence of a furan ring, an imidazole ring, and a thioacetamide group. This unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound can be represented as follows:

This compound features:

- Furan moiety : Known for its role in various biological activities.

- Imidazole ring : Often involved in enzyme interactions and biological processes.

- Thioacetamide group : Contributes to the compound's reactivity and potential biological effects.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets. The imidazole ring can engage with enzymes or receptors, potentially inhibiting or modulating their activity. The furan and thioacetamide functionalities may also interact with cellular components, enhancing its biological efficacy.

Antimicrobial Activity

Research indicates that similar imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing imidazole rings have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the thioacetamide group may enhance this activity by improving the compound's ability to penetrate microbial membranes.

| Compound | Target Organism | Activity (IC50) |

|---|---|---|

| This compound | E. coli | TBD |

| Similar Imidazole Derivative | S. aureus | 32.2 μM |

| Thiazolidinone Derivative | HCV NS5B | 0.35 μM |

Antiviral Activity

In studies focusing on antiviral agents, compounds structurally similar to this compound have demonstrated promising results against viral targets such as Hepatitis C Virus (HCV). The inhibition of NS5B RNA polymerase by these compounds suggests potential for further development as antiviral agents.

Case Studies

- Antibacterial Efficacy : A study evaluated a series of imidazole derivatives for their antibacterial activity against Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the imidazole ring significantly influenced activity levels, with some derivatives achieving IC50 values below 30 μM.

- Antiviral Screening : Another investigation focused on thiazolidinone derivatives, revealing that structural modifications could enhance antiviral activity against HCV, with some compounds showing IC50 values as low as 0.26 μM.

Propriétés

IUPAC Name |

2-[1-(furan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2S2/c1-14-12-27-19(22-14)23-18(25)13-28-20-21-10-17(15-6-3-2-4-7-15)24(20)11-16-8-5-9-26-16/h2-10,12H,11,13H2,1H3,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWGMGYLBPRCCGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2CC3=CC=CO3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.